molecular formula C18H13Cl2NOS B3956963 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline

1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline

Cat. No. B3956963
M. Wt: 362.3 g/mol
InChI Key: GWRWAXHWHAQTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline, also known as DMBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the indoline family and is primarily used as a research tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. Specifically, 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline has been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species. Additionally, 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline in laboratory experiments is its wide range of biological activities. Additionally, 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline has been shown to be relatively non-toxic and to have low levels of side effects. However, one limitation of using 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline in laboratory experiments is its relatively low solubility, which can make it difficult to work with in certain applications.

Future Directions

There are a number of potential future directions for research involving 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline. One area of interest is the development of new cancer therapies based on the compound's anti-tumor effects. Additionally, there is interest in exploring the compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing new synthetic methods for producing 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline and related compounds.

Scientific Research Applications

1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline has been extensively studied for its potential applications in scientific research. The compound has been shown to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. Additionally, 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer research.

properties

IUPAC Name

(3,6-dichloro-1-benzothiophen-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NOS/c1-10-8-11-4-2-3-5-14(11)21(10)18(22)17-16(20)13-7-6-12(19)9-15(13)23-17/h2-7,9-10H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRWAXHWHAQTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline
Reactant of Route 2
Reactant of Route 2
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline
Reactant of Route 3
Reactant of Route 3
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline
Reactant of Route 4
Reactant of Route 4
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline
Reactant of Route 5
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline
Reactant of Route 6
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.